c-Met-IN-23

Hepatocellular carcinoma c-Met inhibitor Cell viability assay

Researchers targeting therapy-resistant HCC face the dual challenge of c-Met-driven proliferation and MDR1/MRP-mediated drug efflux. c-Met-IN-23 (Compound 12g) uniquely addresses both: • c-Met kinase inhibition: IC50 = 52 nM • Selective MDR modulation: blocks P-gp (≥3 μM) and MRP1/2 (≥0.3 μM) in cancer cells while sparing normal cholangiocytes at >10-fold higher concentrations • 1.68-fold superior HepG2 potency vs. crizotinib Available in 10-100 mg standard packs; bulk custom synthesis on request. Typically in stock.

Molecular Formula C16H13N7O
Molecular Weight 319.32 g/mol
Cat. No. B12374548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-Met-IN-23
Molecular FormulaC16H13N7O
Molecular Weight319.32 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN3C(=NN=C3NCC4=CC=NC=C4)N=C2)O
InChIInChI=1S/C16H13N7O/c24-13-3-1-12(2-4-13)14-10-19-16-21-20-15(23(16)22-14)18-9-11-5-7-17-8-6-11/h1-8,10,24H,9H2,(H,18,20)
InChIKeyPEIIWFGIDIVOKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

c-Met-IN-23: Dual c-Met/MDR Modulator for Cancer Research


c-Met-IN-23 (also referred to as Compound 12g) is a synthetic small-molecule inhibitor of the c-Met receptor tyrosine kinase, developed as a lead compound in a series of triazolotriazines designed for dual c-Met/MDR inhibition [1]. It demonstrates an IC50 of 0.052 μM against c-Met kinase [1] and has been characterized for its additional activity in modulating the MDR1 (P-gp) and MRP1/2 efflux pumps, which are key mediators of multidrug resistance in cancer [1].

c-Met-IN-23: Beyond Simple c-Met Inhibition


Substituting c-Met-IN-23 with another c-Met inhibitor of comparable potency on the kinase target would result in the loss of its unique, experimentally validated dual functionality as a selective modulator of multidrug resistance (MDR) efflux pumps [1]. While many c-Met inhibitors exist, c-Met-IN-23 has been specifically shown to inhibit both P-gp (MDR1) and MRP1/2 pumps in cancerous cells at low micromolar concentrations (≥3 μM and ≥0.3 μM, respectively), while exhibiting a marked selectivity window that spares these same pumps in noncancerous cholangiocytes up to 30 μM and 60 μM, respectively [1]. This selective MDR-modulatory profile is not a class effect of c-Met inhibition but a distinct, empirically verified property of this specific chemical entity [1].

c-Met-IN-23: Differential Evidence


HepG2 Viability: c-Met-IN-23 vs. Crizotinib

In a head-to-head MTT assay on the HepG2 hepatocellular carcinoma cell line, c-Met-IN-23 (Compound 12g) demonstrated superior potency in reducing cell viability compared to the clinical multi-kinase inhibitor crizotinib [1]. This provides a direct, quantitative basis for selecting c-Met-IN-23 over crizotinib in research models focused on HepG2-driven anticancer activity [1].

Hepatocellular carcinoma c-Met inhibitor Cell viability assay

c-Met Kinase Potency: Cross-Study Comparison

c-Met-IN-23 exhibits an IC50 of 0.052 μM (52 nM) against the c-Met kinase [1]. This places its potency within the low nanomolar range, which is comparable to or more potent than several other known c-Met inhibitors such as VEGFR-2/c-Met-IN-1 (c-Met IC50 = 74 nM) [2], and within an order of magnitude of cabozantinib (c-Met IC50 = 5.4 nM) [3]. However, c-Met-IN-23 is less potent than the ultra-high affinity inhibitors c-Met-IN-1 (IC50 = 1.1 nM) and c-Met-IN-2 (IC50 = 0.6 nM) [4]. This positions c-Met-IN-23 as a moderately potent c-Met inhibitor suitable for research contexts where ultra-high potency is not the sole selection criterion.

Kinase inhibition c-Met Biochemical assay

Cancer-Selective MDR Pump Modulation

A key differential feature of c-Met-IN-23 is its experimentally demonstrated selectivity in modulating MDR1 (P-gp) and MRP1/2 efflux pumps. The compound significantly inhibits these pumps in cancerous HepG2 and BxPC3 cells at low micromolar concentrations (≥3 μM for P-gp; ≥0.3 μM for MRP1/2) [1]. Critically, this inhibition was not observed in noncancerous H69 cholangiocytes up to concentrations of 30 μM (for MDR1) and 60 μM (for MRP1/2) [1]. This indicates a ≥10-fold to ≥200-fold selectivity window for cancer cells over normal cells in this assay.

Multidrug resistance P-glycoprotein MRP1

Dual c-Met/MDR Activity Profile

While inhibitors like c-Met-IN-1 and c-Met-IN-2 demonstrate exceptional potency against the c-Met kinase (IC50 values of 1.1 nM and 0.6 nM, respectively) [2], their reported bioactivity profiles do not include any evidence of MDR1 or MRP1/2 modulation. In contrast, c-Met-IN-23 has been explicitly designed and validated as a dual c-Met/MDR inhibitor [1]. This functional divergence is significant for research applications where overcoming multidrug resistance is a primary objective.

Dual-target inhibitor c-Met Multidrug resistance

c-Met-IN-23: Optimal Application Scenarios


MDR Reversal in c-Met-Driven HCC Models

c-Met-IN-23 is ideally suited for in vitro and in vivo studies of hepatocellular carcinoma (HCC) where both c-Met signaling and MDR1/MRP-mediated drug efflux contribute to therapy resistance. Its demonstrated 1.68-fold superior potency over crizotinib in HepG2 cells [1] and its selective inhibition of MDR pumps in cancer cells [1] provide a validated tool for evaluating dual-target therapeutic strategies in MDR-positive HCC models.

Cancer-Specific MDR Modulation Studies

The compound's unique selectivity profile—inhibiting P-gp and MRP1/2 in HepG2 and BxPC3 cancer cells while sparing normal H69 cholangiocytes up to 10-fold and 200-fold higher concentrations, respectively [1]—makes c-Met-IN-23 a highly specific probe for dissecting cancer-specific MDR mechanisms. This property enables experimental designs that can distinguish between tumor cell-intrinsic MDR reversal and general cytotoxicity, a distinction not possible with pan-MDR inhibitors like verapamil or cyclosporin A.

c-Met Inhibitor Comparative Profiling

With a c-Met IC50 of 52 nM [1], c-Met-IN-23 occupies a middle potency tier among available c-Met inhibitors (more potent than VEGFR-2/c-Met-IN-1 at 74 nM, less potent than c-Met-IN-1 at 1.1 nM and cabozantinib at 5.4 nM) [2][3][4]. This intermediate potency, combined with its distinct MDR-modulatory function, positions c-Met-IN-23 as a valuable comparator compound in studies aiming to delineate the structure-activity relationship (SAR) between c-Met inhibition, off-target effects, and MDR reversal efficacy.

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